molecular formula C17H11F2NO B317771 2,4-difluoro-N-(1-naphthyl)benzamide

2,4-difluoro-N-(1-naphthyl)benzamide

Cat. No.: B317771
M. Wt: 283.27 g/mol
InChI Key: HKIPQSKHXNESPB-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(1-naphthyl)benzamide is an organic compound with the molecular formula C₁₇H₁₁F₂NO and a molecular weight of 283.2721 . This compound is characterized by the presence of two fluorine atoms attached to a benzamide ring and a naphthyl group attached to the nitrogen atom of the amide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,4-difluoro-N-(1-naphthyl)benzamide typically involves the reaction of 2,4-difluorobenzoic acid with 1-naphthylamine under specific reaction conditions. The process generally includes the following steps:

    Activation of 2,4-difluorobenzoic acid: This can be achieved by converting it into an acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation reaction: The activated 2,4-difluorobenzoic acid is then reacted with 1-naphthylamine in the presence of a base such as triethylamine to form this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,4-difluoro-N-(1-naphthyl)benzamide undergoes various chemical reactions, including:

    Substitution reactions: The fluorine atoms on the benzamide ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,4-difluorobenzoic acid and 1-naphthylamine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-difluoro-N-(1-naphthyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(1-naphthyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,4-difluoro-N-(1-naphthyl)benzamide can be compared with other similar compounds such as:

    2,4-Difluorobenzamide: Lacks the naphthyl group, which may result in different chemical and biological properties.

    N-(1-naphthyl)benzamide:

    2,4-Difluoro-N-(2-naphthyl)benzamide: Similar structure but with the naphthyl group attached at a different position, leading to variations in properties.

The uniqueness of this compound lies in its specific combination of fluorine atoms and naphthyl group, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C17H11F2NO

Molecular Weight

283.27 g/mol

IUPAC Name

2,4-difluoro-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C17H11F2NO/c18-12-8-9-14(15(19)10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21)

InChI Key

HKIPQSKHXNESPB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)F)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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